rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.
Introduction of the Imidazole Group: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated precursor of the oxolane ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound, would involve optimizing the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.
Purification Processes: Implementing crystallization, distillation, or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, exerts its effects involves:
Molecular Targets: The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways by binding to specific proteins or enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride
- rac-(1R,2R)-2-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both an oxolane ring and an imidazole group. This combination of features provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXQJNDIVXUHME-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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